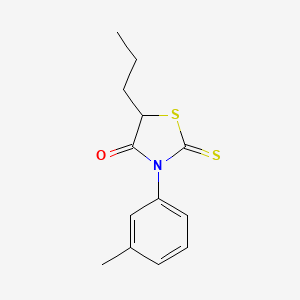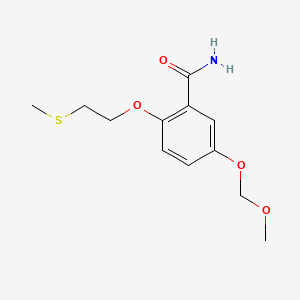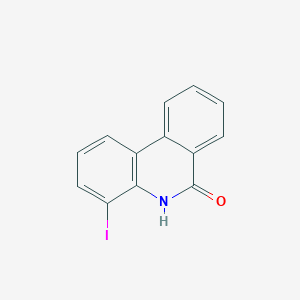
4-Iodophenanthridin-6(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenanthridin-6(5h)-one: is an organic compound belonging to the phenanthridinone family It is characterized by the presence of an iodine atom at the 4th position of the phenanthridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenanthridin-6(5h)-one typically involves the iodination of phenanthridinone. One common method is the electrophilic aromatic substitution reaction, where phenanthridinone is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Solvent: Acetic acid or a mixture of acetic acid and water.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodophenanthridin-6(5h)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenanthridinone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted phenanthridinones.
Oxidation Products: Oxidized derivatives of phenanthridinone.
Reduction Products: Reduced forms of phenanthridinone.
Coupling Products: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Chemistry: 4-Iodophenanthridin-6(5h)-one is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Phenanthridinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In material science, phenanthridinone derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 4-Iodophenanthridin-6(5h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Phenanthridinone: The parent compound without the iodine substitution.
4-Bromophenanthridin-6(5h)-one: Similar structure with a bromine atom instead of iodine.
4-Chlorophenanthridin-6(5h)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodophenanthridin-6(5h)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom’s larger size and polarizability compared to bromine or chlorine can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
23827-03-4 |
|---|---|
Formule moléculaire |
C13H8INO |
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
4-iodo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8INO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,(H,15,16) |
Clé InChI |
UYYYWHSTBYMSGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)I)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



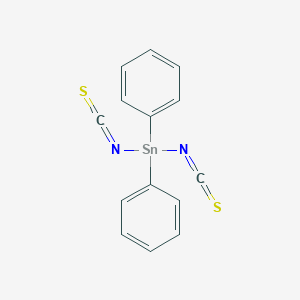
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)

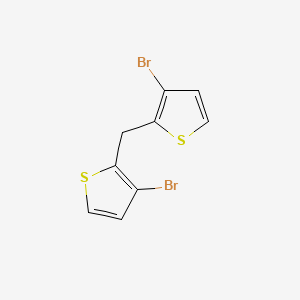
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
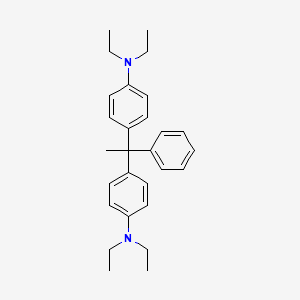
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)



